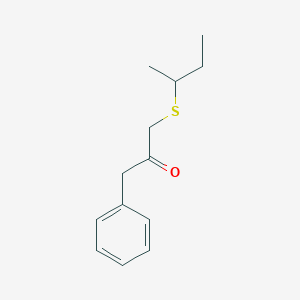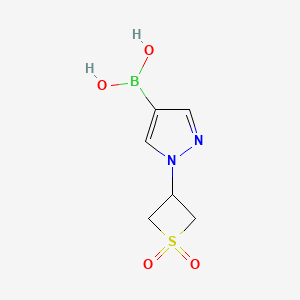
3-Bromo-5-ethynyl-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-ethynyl-2-methoxypyridine is an organic compound with the molecular formula C8H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3rd position, an ethynyl group at the 5th position, and a methoxy group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethynyl-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-5-methoxypyridine.
Ethynylation: The ethynylation of 3-Bromo-5-methoxypyridine can be achieved using a palladium-catalyzed Sonogashira coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-ethynyl-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an ethynylating agent.
Suzuki-Miyaura Coupling: Palladium catalyst and boronic acid derivatives.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Products with extended conjugation or additional functional groups.
Oxidation and Reduction Products: Depending on the reaction conditions, oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-ethynyl-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the production of advanced materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-ethynyl-2-methoxypyridine depends on its specific application
Bromine Atom: Can participate in halogen bonding and electrophilic substitution reactions.
Ethynyl Group: Can engage in π-π interactions and act as a reactive site for further functionalization.
Methoxy Group: Can participate in hydrogen bonding and influence the electronic properties of the pyridine ring.
These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-methoxypyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Bromo-2-methoxypyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-Bromo-2-methoxypyridine: Another isomer with different properties and uses.
Uniqueness
3-Bromo-5-ethynyl-2-methoxypyridine is unique due to the presence of both the bromine and ethynyl groups, which provide versatile reactivity and make it a valuable intermediate in organic synthesis. Its combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C8H6BrNO |
|---|---|
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
3-bromo-5-ethynyl-2-methoxypyridine |
InChI |
InChI=1S/C8H6BrNO/c1-3-6-4-7(9)8(11-2)10-5-6/h1,4-5H,2H3 |
InChI-Schlüssel |
JBEBYKRVQNONAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)C#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
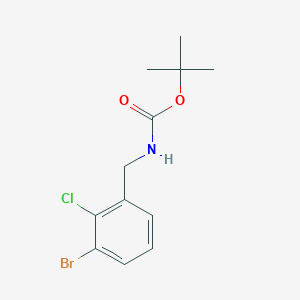
![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)


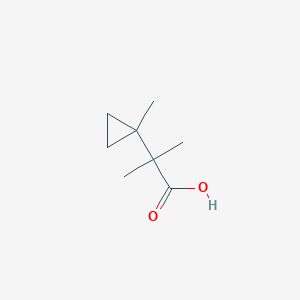
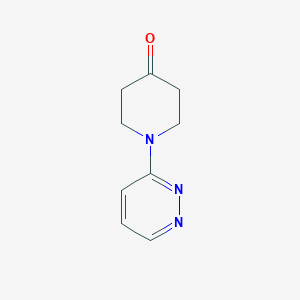
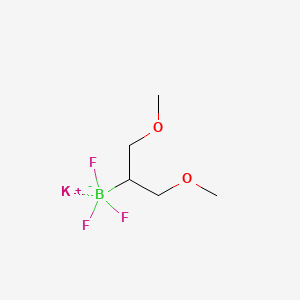

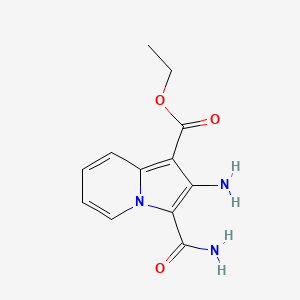
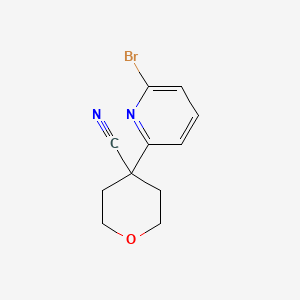
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
